Mitorubrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

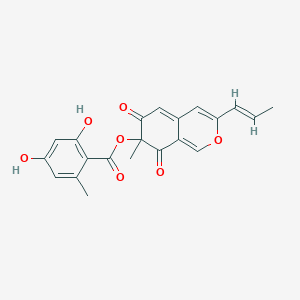

Mitorubrin is an azaphilone that is 7,8-dihydro-6H-2-benzopyran substituted by a methyl group at position 7, oxo groups at positions 6 and 8, a propenyl group at position 3 and a (2,4-dihydroxy-6-methylbenzoyl)oxy group at position 7. It is an azaphilone and a beta-diketone.

Applications De Recherche Scientifique

Chemical Properties and Structure

Mitorubrin is characterized by its vibrant yellow color and belongs to the class of natural pigments known as azaphilones. Its molecular structure allows it to interact with biological systems, making it a candidate for various applications. The compound is derived from fungi such as Monascus purpureus and Penicillium species, which are known for their ability to produce a range of bioactive compounds.

Food Industry Applications

This compound is primarily recognized for its use as a natural food colorant. Its safety profile and non-toxic nature make it an attractive alternative to synthetic dyes.

- Natural Colorant : this compound can be used in food products to enhance visual appeal without the adverse effects associated with synthetic dyes. Studies have shown that it maintains stability under various processing conditions, making it suitable for incorporation into a wide range of food items .

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which can help in preserving food quality by preventing oxidative spoilage . This property is particularly beneficial in extending the shelf life of perishable products.

Pharmaceutical Applications

This compound's bioactive properties extend to pharmaceutical applications, where it has shown promise in medical research.

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential use in developing natural preservatives or therapeutic agents .

- Anticancer Potential : Preliminary investigations have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells, making it a candidate for further research in cancer therapeutics .

Biotechnological Applications

This compound's unique properties lend themselves to various biotechnological applications.

- Bioremediation : The pigment has been explored for its potential role in bioremediation processes due to its ability to interact with heavy metals and other pollutants. This application could aid in environmental cleanup efforts .

- Nanotechnology : Recent studies have investigated the use of this compound in developing nanoparticles for drug delivery systems. Its biocompatibility and functional properties make it a suitable candidate for creating targeted delivery mechanisms that enhance therapeutic efficacy while minimizing side effects .

Case Study 1: this compound as a Natural Food Colorant

In a study evaluating the stability of this compound in food matrices, researchers found that it retained its color under various pH levels and temperatures, outperforming some synthetic alternatives. This stability suggests its viability for commercial food applications.

Case Study 2: Antimicrobial Efficacy

A clinical study assessed this compound's antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, supporting its potential use as a natural preservative.

Data Table: Summary of this compound Applications

Analyse Des Réactions Chimiques

Oxidative Dearomatization

A pivotal step in azaphilone formation is the oxidative dearomatization of isocoumarin intermediates. For example, treatment of methyl benzoate derivatives with o-iodoxybenzoic acid (IBX) induces cyclization to form the pyran-quinone framework (Figure 1) . This reaction proceeds via radical intermediates, achieving yields of 50–70% under optimized conditions .

Reagents and Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Dearomatization | IBX, TBAI | DMSO, 60°C | 65% |

| Esterification | Yamaguchi’s reagent (2,4,6-trichlorobenzoyl chloride) | NEt₃, THF | 35% |

| Deprotection | HCl in dioxane | Reflux, 4 h | 31% |

Side-Chain Installation via Olefin Cross-Metathesis

The unsaturated carboxylic acid side chain is introduced using Grubbs’ catalyst, enabling stereoselective formation of the E-olefin . This method avoids isomerization issues observed in earlier synthetic routes .

Transformations of this compound Derivatives

This compound undergoes redox and substitution reactions to yield structurally related natural products:

Conversion to Mitorubrinic Acid

(−)-Mitorubrinol is oxidized to (−)-mitorubrinic acid via a two-step process:

-

Oxidation : MnO₂-mediated dehydrogenation of the allylic alcohol.

Amine Substitution

The azaphilone core reacts with primary amines (e.g., benzylamine) to form 4-pyridone derivatives, a hallmark of azaphilone reactivity . This nucleophilic substitution occurs at the C-6 carbonyl, displacing the ester group (Figure 2) .

Example Reaction

This compound+R NH2→4 Pyridone Derivative+H2O

Kinetic Control in Polymerization

While not directly studied for this compound, analogous azaphilones exhibit reaction rates influenced by electrostatic environments. Recent work suggests external electric fields could modulate reaction kinetics by 10⁵-fold , a principle potentially applicable to this compound-derived systems.

Structural Reactivity Highlights

-

Quinone Core : Participates in redox cycling, enabling electron-transfer reactions .

-

Ester Group : Susceptible to hydrolysis under acidic or basic conditions, forming mitorubrinic acid .

-

Olefin Side Chain : Undergoes hydrogenation or epoxidation, though these transformations are less explored in natural product contexts .

This compound’s chemical repertoire underscores its versatility as a synthetic target and a platform for derivatization. Advances in dearomatization and metathesis methodologies continue to streamline its production, while its inherent reactivity offers avenues for developing novel bioactive analogs.

Propriétés

Formule moléculaire |

C21H18O7 |

|---|---|

Poids moléculaire |

382.4 g/mol |

Nom IUPAC |

[7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+ |

Clé InChI |

ZLULUXWJVBHEMS-SNAWJCMRSA-N |

SMILES isomérique |

C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |

SMILES canonique |

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |

Synonymes |

mitorubrin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.